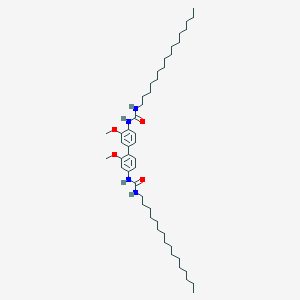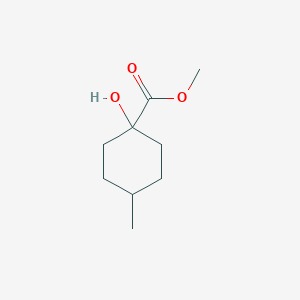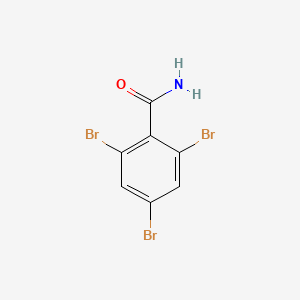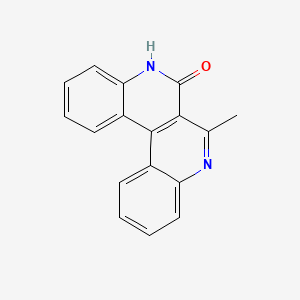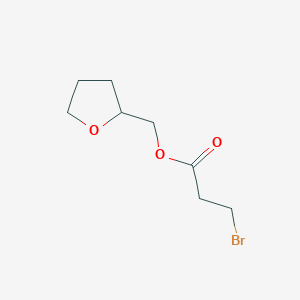
Oxolan-2-ylmethyl 3-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolan-2-ylmethyl 3-bromopropanoate is a chemical compound with the molecular formula C8H13BrO3. It is an ester derivative of 3-bromopropanoic acid and is characterized by the presence of an oxolane ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethyl 3-bromopropanoate can be synthesized through the esterification of 3-bromopropanoic acid with oxolan-2-ylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxolan-2-ylmethyl 3-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-bromopropanoic acid and oxolan-2-ylmethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents. The reactions are conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are performed under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides, depending on the nucleophile used.
Reduction: Oxolan-2-ylmethanol and 3-bromopropanol.
Hydrolysis: 3-bromopropanoic acid and oxolan-2-ylmethanol.
Wissenschaftliche Forschungsanwendungen
Oxolan-2-ylmethyl 3-bromopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for designing new therapeutic agents.
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of oxolan-2-ylmethyl 3-bromopropanoate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s chemical properties. The pathways involved in these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Oxolan-2-ylmethyl 3-bromopropanoate can be compared with other similar compounds, such as:
Methyl 3-bromopropanoate: Similar in structure but lacks the oxolane ring, making it less versatile in certain reactions.
Ethyl 3-bromopropanoate: Another ester derivative of 3-bromopropanoic acid, differing in the alkyl group attached to the ester.
Oxolan-2-ylmethyl acetate: Contains an oxolane ring but has an acetate group instead of a bromopropanoate group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the oxolane ring and the bromopropanoate group, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
6282-54-8 |
|---|---|
Molekularformel |
C8H13BrO3 |
Molekulargewicht |
237.09 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl 3-bromopropanoate |
InChI |
InChI=1S/C8H13BrO3/c9-4-3-8(10)12-6-7-2-1-5-11-7/h7H,1-6H2 |
InChI-Schlüssel |
AURFDCWFBQCDCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)COC(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


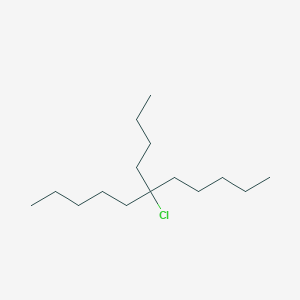


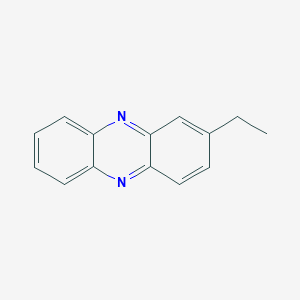
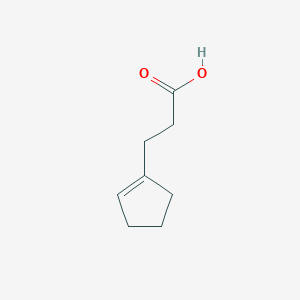
![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)



